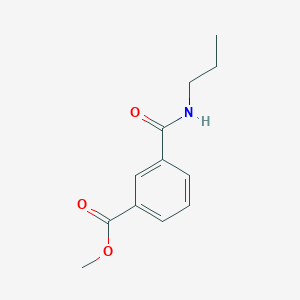

Methyl 3-(propylcarbamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(propylcarbamoyl)benzoate is a chemical compound with the CAS Number: 925617-80-7 . It has a molecular weight of 221.26 and its IUPAC name is methyl 3-[(propylamino)carbonyl]benzoate .

Molecular Structure Analysis

The molecular formula of Methyl 3-(propylcarbamoyl)benzoate is C12H15NO3 . The InChI code for this compound is 1S/C12H15NO3/c1-3-7-13-11(14)9-5-4-6-10(8-9)12(15)16-2/h4-6,8H,3,7H2,1-2H3,(H,13,14) .Applications De Recherche Scientifique

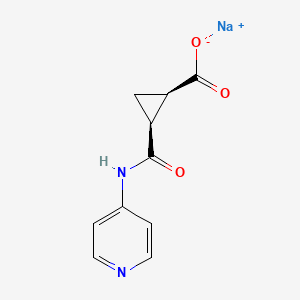

Complex Formation and Crystal Structure :Methyl 3-(propylcarbamoyl)benzoate and similar compounds are used in the preparation of various metal complexes. For example, complexes with zinc benzoate and pyridine-based ligands have been studied, showing diverse molecular structures and coordination patterns. These complexes have potential applications in materials science and catalysis (Zeleňák, Sabo, Massa, & Llewellyn, 2004).

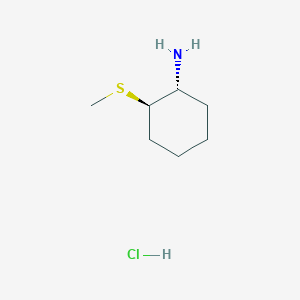

Insecticidal Properties :Analogs of Methyl benzoate, including methyl 3-(propylcarbamoyl)benzoate, have shown insecticidal properties. A study found that certain benzoate analogs were effective against adult Aedes aegypti mosquitoes. This suggests potential applications in pest control and environmental management (Larson, Nega, Zhang, & Feldlaufer, 2021).

Catalytic Applications :The compound has been studied in catalytic processes, such as in the conversion of methyl benzoate with NH3 over Montmorillonite K10 clay. This demonstrates its role in facilitating certain chemical reactions, relevant in industrial chemistry and material science (Wali, Unnikrishnan, Pillai, Kaushik, & Satish, 1998).

Radical Chemistry :In the field of radical chemistry, derivatives of Methyl benzoate have been used to introduce acyl units in certain reactions. This has implications in organic synthesis, particularly in the development of new synthetic methodologies (Bagal, de Greef, & Zard, 2006).

Reduction Studies in Catalysis :The reduction of methyl benzoate on catalysts like yttrium oxide has been examined, providing insights into catalytic processes relevant in industrial chemistry (King & Strojny, 1982).

Biosynthesis and Floral Scent Production :Methyl benzoate plays a significant role in the biosynthesis of floral scents, as observed in snapdragon flowers. Understanding its biosynthesis can contribute to agricultural sciences and the study of plant biology (Dudareva, Murfitt, Mann, Gorenstein, Kolosova, Kish, Bonham, & Wood, 2000).

Crystal Engineering :Studies have shown that methyl benzoate derivatives can be involved in crystal engineering, influencing phase transitions in crystals. This has potential applications in materials science and drug development (Johnstone, Ieva, Lennie, Mcnab, Pidcock, Warren, & Parsons, 2010).

Safety and Hazards

Orientations Futures

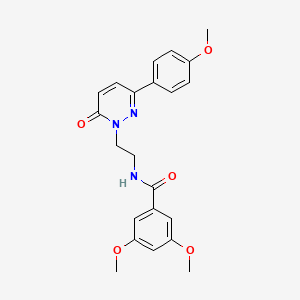

Methyl 3-(propylcarbamoyl)benzoate and similar compounds have potential applications in various fields. For instance, benzoate-based compounds have been used in the creation of thermally activated delayed fluorescence materials, which could be used in organic light-emitting diodes . Another compound, Methyl Benzoate, has been suggested as a promising, environmentally safe insecticide .

Propriétés

IUPAC Name |

methyl 3-(propylcarbamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-7-13-11(14)9-5-4-6-10(8-9)12(15)16-2/h4-6,8H,3,7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHTWUUFAOFTEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2734472.png)

![Ethyl 2-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2734475.png)

![N'-(3,4-dimethylphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2734478.png)

![2,4-dichloro-N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2734479.png)

![5,6-dichloro-N-{2-[(3-fluoro-4-methylphenyl)formamido]ethyl}pyridine-3-carboxamide](/img/structure/B2734482.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2734484.png)

![2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2734487.png)

![2-(2-methoxyphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2734490.png)

![N-(4-ethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2734495.png)